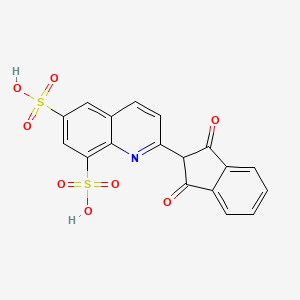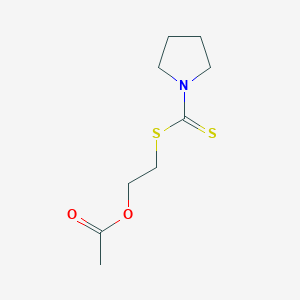
2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate is an organic compound that features a pyrrolidine ring attached to a carbonothioyl group, which is further linked to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidine-1-carbodithioate. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction is usually carried out in a solvent such as acetone, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, especially in the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate involves its interaction with various molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals.
Thiazolidine derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit a wide range of biological activities
Uniqueness
2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate is unique due to its combination of a pyrrolidine ring with a carbonothioyl group and an ethyl acetate moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C9H15NO2S2 |
|---|---|
Poids moléculaire |
233.4 g/mol |
Nom IUPAC |
2-(pyrrolidine-1-carbothioylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H15NO2S2/c1-8(11)12-6-7-14-9(13)10-4-2-3-5-10/h2-7H2,1H3 |
Clé InChI |
CJQYRJIMXMHNQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSC(=S)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


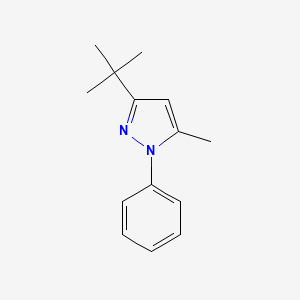
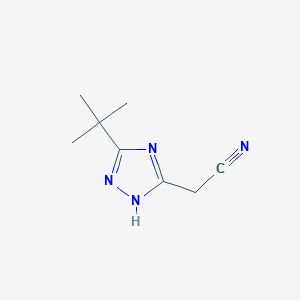

![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
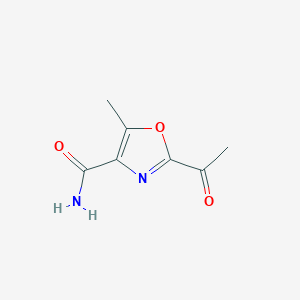
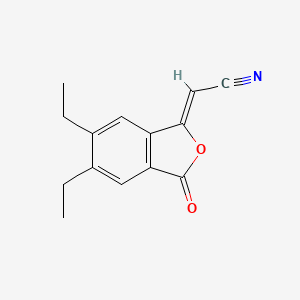
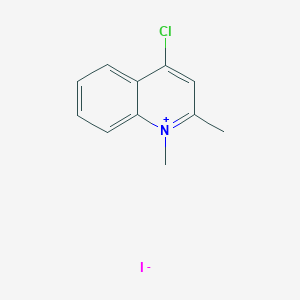

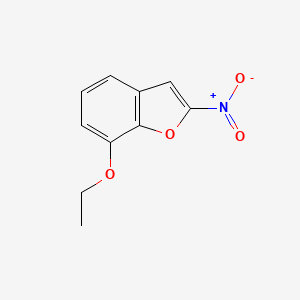
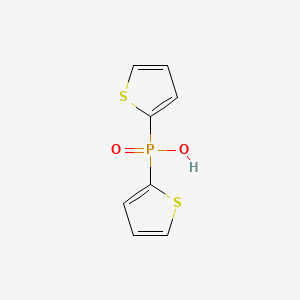
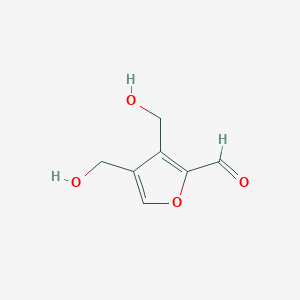
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
